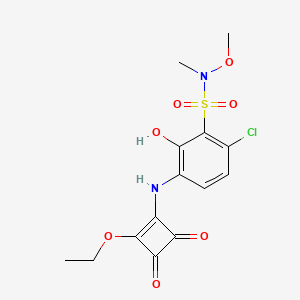








|
REACTION_CXSMILES
|
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[NH2:13][C:14]1[C:15]([OH:28])=[C:16]([S:21]([N:24]([O:26][CH3:27])[CH3:25])(=[O:23])=[O:22])[C:17]([Cl:20])=[CH:18][CH:19]=1>C(O)C>[Cl:20][C:17]1[C:16]([S:21]([N:24]([O:26][CH3:27])[CH3:25])(=[O:22])=[O:23])=[C:15]([OH:28])[C:14]([NH:13][C:4]2[C:5](=[O:12])[C:6](=[O:11])[C:7]=2[O:8][CH2:9][CH3:10])=[CH:19][CH:18]=1
|


|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(C(C1OCC)=O)=O
|
|
Name
|
TEA
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
3-Amino-6-chloro-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C(=CC1)Cl)S(=O)(=O)N(C)OC)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 45° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with vigorous stirring, maintaining the reaction mixture at 45° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between EtOAc (600 ml) and water (2×200 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous portion was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×200 ml)
|
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with water (3×200 ml)
|
|
Type
|
WAIT
|
|
Details
|
to stand over night
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=C1S(=O)(=O)N(C)OC)O)NC1=C(C(C1=O)=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |